![molecular formula C17H17FN4O3S2 B2861320 (5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448136-22-8](/img/structure/B2861320.png)

(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

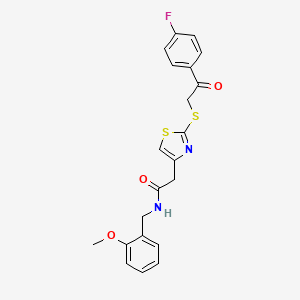

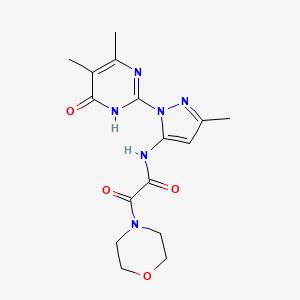

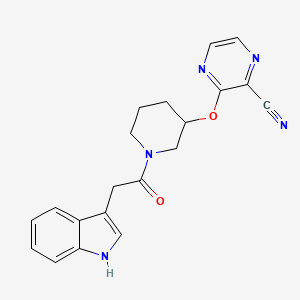

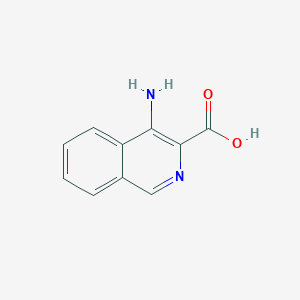

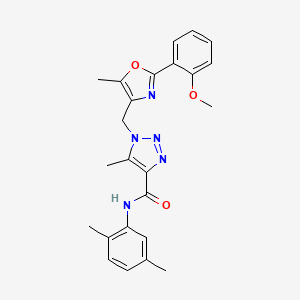

This compound is a complex organic molecule that contains several functional groups and rings. It has a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) which is substituted with a fluorobenzene ring at the 5-position . The molecule also contains a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) which is substituted with a sulfonyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. These groups would likely contribute to the overall stability, reactivity, and physical properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorobenzene ring might undergo electrophilic aromatic substitution reactions, while the triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems and polar functional groups would likely make the compound relatively high in molecular weight and potentially soluble in polar solvents.Scientific Research Applications

Catalyst and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides, closely related to the compound , has been developed using a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method is significant for producing compounds with potential biological activities (Moreno-Fuquen et al., 2019).

Antiproliferative Activity

The structural exploration and Hirshfeld surface analysis of novel bioactive heterocycles, which share structural similarities with the compound, have shown promising antiproliferative activity. This implies potential applications in cancer research and treatment (Prasad et al., 2018).

Analytical Applications in Environmental Science

Fluorine-substituted derivatives, closely related to the compound, have been used for the removal and separation of heavy metals like bismuth(III) from water, indicating potential environmental applications (Makki et al., 2016).

Sodium Channel Blocker and Anticonvulsant Agents

Compounds similar in structure have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents, suggesting their potential use in the treatment of neurological disorders (Malik & Khan, 2014).

Spectroscopic Properties Enhancement

Fluorination of fluorophores, which can include compounds similar to the one , enhances their photostability and improves spectroscopic properties. This has implications for the development of novel fluorinated analogs for diverse applications in biochemistry and material science (Woydziak et al., 2012).

5-HT2 Antagonist Activity

Compounds structurally related to the compound have shown potent 5-HT2 antagonist activity, which is relevant in the development of psychiatric and neurological medications (Watanabe et al., 1992).

EGFR Inhibitors in Cancer Therapy

Benzimidazole derivatives bearing 1,2,4-triazole, structurally akin to the compound, have been shown to inhibit EGFR, indicating their potential as anti-cancer agents (Karayel, 2021).

properties

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S2/c1-21-10-19-20-17(21)27(24,25)13-4-6-22(7-5-13)16(23)15-9-11-8-12(18)2-3-14(11)26-15/h2-3,8-10,13H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWZTXKYVUBKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861239.png)

![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)

![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)

![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)